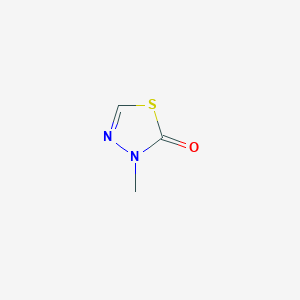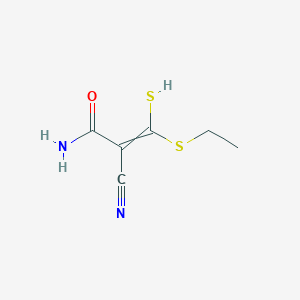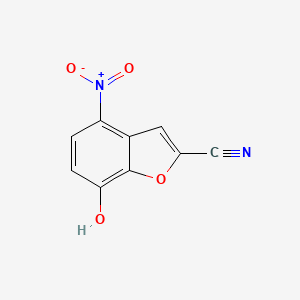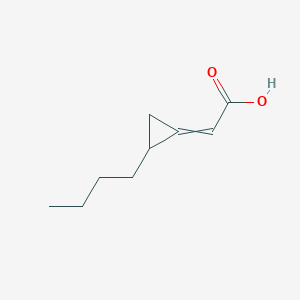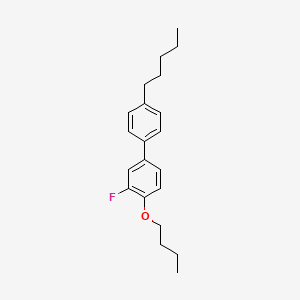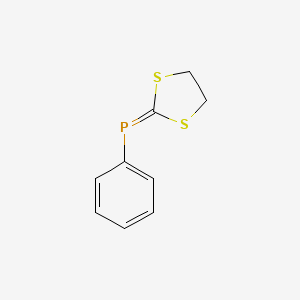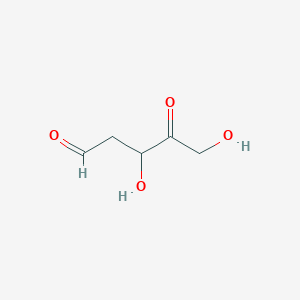
3,5-Dihydroxy-4-oxopentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxy-4-oxopentanal is an organic compound that belongs to the class of aldehydes. It contains both hydroxyl and carbonyl functional groups, making it a versatile molecule in organic synthesis. The presence of these functional groups allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dihydroxy-4-oxopentanal can be synthesized through several methods. One common approach involves the oxidation of 5-hydroxypentan-2-one using Swern oxidation. This method typically employs reagents such as oxalyl chloride and dimethyl sulfoxide (DMSO) in the presence of a base like triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and efficiency. The choice of reagents and conditions can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-4-oxopentanal undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Acid chlorides or anhydrides can be used to form esters, while alkyl halides can be used for ether formation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
3,5-Dihydroxy-4-oxopentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of metabolic pathways involving aldehydes and alcohols.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-4-oxopentanal involves its ability to participate in nucleophilic addition reactions due to the presence of the carbonyl group. The hydroxyl groups can also engage in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. These properties make it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-oxopentanal: Similar structure but with one less hydroxyl group.
4-Oxopentanal: Lacks the hydroxyl groups present in 3,5-Dihydroxy-4-oxopentanal.
5-Hydroxypentan-2-one: Precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of both hydroxyl and carbonyl groups, allowing it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
88499-42-7 |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
3,5-dihydroxy-4-oxopentanal |
InChI |
InChI=1S/C5H8O4/c6-2-1-4(8)5(9)3-7/h2,4,7-8H,1,3H2 |
InChI Key |
ABHWXAPFZLYHJU-UHFFFAOYSA-N |
Canonical SMILES |
C(C=O)C(C(=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


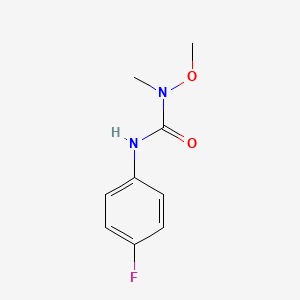
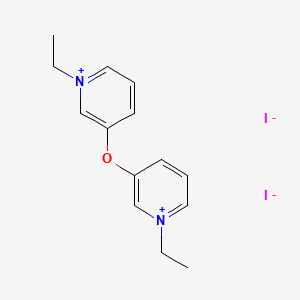
![1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14384469.png)
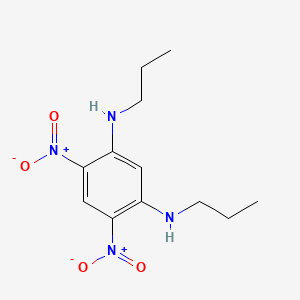
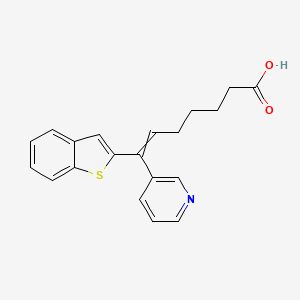
![N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide](/img/structure/B14384477.png)
![1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one](/img/structure/B14384489.png)
